molecular formula C11H11N3O2S B5822859 2-(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanylacetamide

2-(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanylacetamide

Cat. No.: B5822859
M. Wt: 249.29 g/mol
InChI Key: FDDBJVUZBNKEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanylacetamide is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanylacetamide can be achieved through a multi-step process. One of the methods involves the reaction of ethoxymethyleneacetylacetone with cyanothioacetamide in the presence of N-methylmorpholine . This reaction yields 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione, which can then be further modified to obtain the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: 2-(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-6-9(7(2)15)3-8(4-12)11(14-6)17-5-10(13)16/h3H,5H2,1-2H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDBJVUZBNKEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC(=O)N)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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